molecular formula C11H8BrN3S B11361276 6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11361276
M. Wt: 294.17 g/mol
InChI Key: FBXPKBUAFVVZIZ-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions . The general reaction scheme can be represented as follows:

    Thiosemicarbazide Derivative Preparation: Thiosemicarbazide reacts with an appropriate aldehyde or ketone to form the thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization with an α-haloketone (e.g., 3-bromoacetophenone) in the presence of a base to form the imidazo[2,1-b][1,3,4]thiadiazole ring.

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds in the imidazo[2,1-b][1,3,4]thiadiazole family:

The uniqueness of this compound lies in its bromine substituent, which can be further modified to create a wide range of derivatives with diverse biological activities.

Properties

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H8BrN3S/c1-7-14-15-6-10(13-11(15)16-7)8-3-2-4-9(12)5-8/h2-6H,1H3

InChI Key

FBXPKBUAFVVZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(N=C2S1)C3=CC(=CC=C3)Br

Origin of Product

United States

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